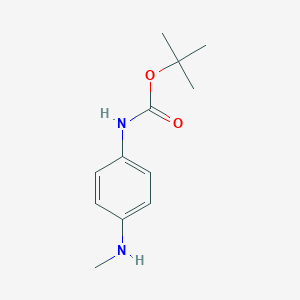

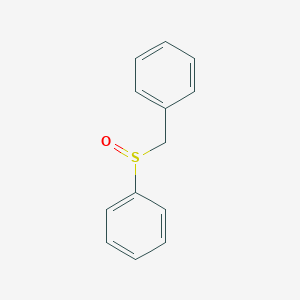

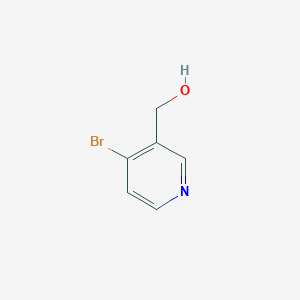

![molecular formula C18H36O2Sn B177228 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester CAS No. 108286-71-1](/img/structure/B177228.png)

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester

Overview

Description

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester, also known as tributylstannyl methacrylate, is a chemical compound that belongs to the class of organic compounds known as alpha,beta-unsaturated esters. It is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

Tributylstannyl methacrylate acts as a monomer in the synthesis of polymers. It undergoes polymerization reactions to form long chains of polymers, which have unique properties and applications. The mechanism of polymerization depends on the type of initiator used and the reaction conditions.

Biochemical and Physiological Effects:

Tributylstannyl methacrylate is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is toxic and can cause skin irritation and respiratory problems if inhaled.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl esternyl methacrylate in lab experiments are its high reactivity, ease of polymerization, and the ability to form functionalized polymers. However, its limitations include its toxicity, which requires careful handling, and the limited availability of the compound.

Future Directions

There are several future directions for the use of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl esternyl methacrylate in scientific research. One potential area of application is the synthesis of stimuli-responsive polymers, which can respond to external stimuli such as temperature, pH, and light. Another potential area of application is the use of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl esternyl methacrylate in the synthesis of biodegradable polymers, which can be used in drug delivery and tissue engineering applications. Additionally, 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl esternyl methacrylate can be used in the synthesis of hybrid materials, which combine the properties of polymers and inorganic materials, for applications in the field of nanotechnology.

Scientific Research Applications

Tributylstannyl methacrylate is widely used in scientific research as a monomer for the synthesis of various polymers. It is used in the preparation of functionalized polymers, which find applications in the fields of drug delivery, tissue engineering, and biomedicine. It is also used in the synthesis of block copolymers, which find applications in the fields of nanotechnology and materials science.

properties

IUPAC Name |

ethyl 2-(tributylstannylmethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O2.3C4H9.Sn/c1-4-8-6(7)5(2)3;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNKRIGYIYMYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451949 | |

| Record name | 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester | |

CAS RN |

108286-71-1 | |

| Record name | 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

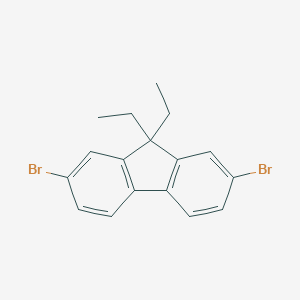

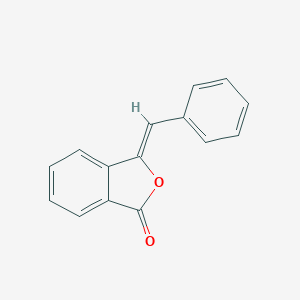

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)